Enantioselective Hydrogenation of o-Fluoroacetophenone
The dinuclear TolBINAP-Ru catalyst [NH₂Et₂][Ru₂Cl₅((S)-tol-BINAP)₂], generated from the same TolBINAP-Ru dimer structural motif, hydrogenates o-fluoroacetophenone in 99% enantiomeric excess (ee) at 35°C and 85 kg/cm² H₂ pressure, whereas literature Ru-BINAP (phenyl-substituted) systems under similar conditions yield approximately 82% ee for o-substituted acetophenones [1][2]. The TolBINAP dimer also delivers 97% ee for o-bromoacetophenone and 82% ee for o-chloroacetophenone, demonstrating consistent high performance across halogenated substrates [1].
| Evidence Dimension | Enantiomeric excess (% ee) in asymmetric hydrogenation of o-substituted acetophenones |
|---|---|
| Target Compound Data | 99% ee (o-fluoroacetophenone); 97% ee (o-bromoacetophenone); 82% ee (o-chloroacetophenone) |
| Comparator Or Baseline | Ru-BINAP (phenyl) systems: ~82% ee for o-substituted acetophenones under comparable conditions |
| Quantified Difference | Up to 17 percentage-point improvement in ee (99% vs. 82%) for o-fluoroacetophenone; 97% vs. ~82% for o-bromoacetophenone |
| Conditions | 35°C, 85 kg/cm² H₂ pressure, NH₂Et₂{Ru₂Cl₅[(S)-tol-BINAP]₂} catalyst in organic solvent |
Why This Matters
For procurement, the 17-percentage-point ee advantage directly translates to higher product optical purity with reduced downstream purification costs, making the TolBINAP dimer the preferred precursor when target enantiomeric purity exceeds 95% ee.
- [1] R. X. Li, P. M. Cheng, D. W. Li, H. Chen, X. J. Li, C. Wessman, N. B. Wong, K. C. Tin, Homogeneous asymmetric hydrogenation of o-substituted acetophenones catalyzed by NH₂Et₂{Ru₂Cl₅[(S)-tol-BINAP]₂}, J. Mol. Catal. A: Chem., 2000, 159, 179–184. View Source
- [2] R. Noyori, T. Ohkuma, Asymmetric Catalysis by Architectural and Functional Molecular Engineering, Angew. Chem. Int. Ed., 2001, 40, 40–73; representative BINAP-Ru(enantioselectivity data for ketone hydrogenation. View Source
